3-((tert-Butoxycarbonyl)amino)pentanedioic acid
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Overview
Description
This compound belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis
The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 min . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical and Chemical Properties Analysis
The compound has a molecular weight of 217.27 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions .Scientific Research Applications
Catalytic Applications : The heteropoly acid H3PW12O40 is an efficient and environmentally benign catalyst for N-tert-butoxycarbonylation of amines. This process is significant in peptide synthesis, where N-tert-butoxycarbonyl amino acids are resistant to racemization, making the N-Boc moiety one of the most important amine protecting groups. This compound can be easily converted into free amine and is useful in Merrifield’s solid phase peptide synthesis (Heydari et al., 2007).
Synthesis of Protected Tricarballylic Acid Esters : Enantiopure orthogonally protected tricarballylic acid (TCA) esters have been synthesized using tert-butoxycarbonyl protection. This method is essential for creating specific stereochemical configurations in organic compounds, which is crucial in various chemical syntheses (Harmat et al., 2000).
Asymmetric Hydrogenation Applications : The compound has been synthesized via asymmetric hydrogenation using chiral ferrocenyl ligands, demonstrating its utility in producing specific chiral molecules. This approach is significant for creating substances with desired optical properties, which is essential in fields like pharmaceuticals (Kubryk & Hansen, 2006).
Synthesis of Unnatural Amino Acids : The compound has been used in synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This synthesis is crucial for creating unnatural amino acids, which have applications in drug design and development (Bakonyi et al., 2013).
Development of Amino Acid-Based Polyacetylenes : This compound has been used in the synthesis and polymerization of novel amino acid-derived acetylene monomers, demonstrating its utility in the development of new materials with potential applications in various industries (Gao, Sanda & Masuda, 2003).
Multigram Asymmetric Synthesis : The compound has been used in the multigram asymmetric synthesis of chiral tetraazamacrocycles, demonstrating its importance in large-scale syntheses of complex molecules, particularly for medical imaging applications (Levy et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
To expand the applicability of amino acid ionic liquids (AAILs) for organic synthesis, researchers have prepared a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . This opens up new possibilities for the use of these compounds in peptide synthesis and other areas of organic chemistry .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(4-7(12)13)5-8(14)15/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYXEDFGBWPHCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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